(E)-N-(1-Cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide
CAS No.: 1436371-26-4
Cat. No.: VC4950936
Molecular Formula: C17H21N3O3S
Molecular Weight: 347.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1436371-26-4 |
|---|---|
| Molecular Formula | C17H21N3O3S |
| Molecular Weight | 347.43 |
| IUPAC Name | (E)-N-(1-cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide |
| Standard InChI | InChI=1S/C17H21N3O3S/c1-2-19-24(22,23)15-8-5-14(6-9-15)7-10-16(21)20-17(13-18)11-3-4-12-17/h5-10,19H,2-4,11-12H2,1H3,(H,20,21)/b10-7+ |
| Standard InChI Key | IFBAVRYJPZLWRM-UHFFFAOYSA-N |
| SMILES | CCNS(=O)(=O)C1=CC=C(C=C1)C=CC(=O)NC2(CCCC2)C#N |
Introduction
Molecular Formula
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C15H19N3O2S
IUPAC Name
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(E)-N-(1-Cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide
Structural Features
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The compound contains:
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A cyclopentyl group with a cyanide (-CN) substituent.
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A phenyl ring substituted with an ethylsulfamoyl group (-SO2NHCH2CH3).
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An amide functional group (-CONH).
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A conjugated propenamide system with an E (trans) configuration.
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Key Characteristics
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Molecular Weight: Approximately 305.4 g/mol.
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Solubility: Likely soluble in polar organic solvents such as DMSO or methanol due to the presence of polar functional groups (amide, sulfonamide).
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Chemical Reactivity: The conjugated double bond and the sulfonamide group may participate in hydrogen bonding and other intermolecular interactions.
Synthesis Pathway
The synthesis of (E)-N-(1-Cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide typically involves multi-step organic reactions:
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Preparation of the Cyclopentyl Intermediate:
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Cyclopentanone is converted into a cyanocyclopentyl derivative via a nucleophilic substitution or cyanation reaction.
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Formation of the Propenamide Backbone:
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A Wittig or Horner-Wadsworth-Emmons reaction can be used to introduce the conjugated double bond (E configuration).
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Attachment of the Sulfonamide Group:
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Ethylsulfonamide is introduced through sulfonation or direct coupling with the phenyl ring using a suitable activating agent.
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Final Coupling Reaction:
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The cyanocyclopentyl intermediate is coupled with the propenamide backbone under amide bond-forming conditions (e.g., via carbodiimide coupling reagents like EDCI).
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Medicinal Chemistry
The structural features of this compound suggest potential applications in drug development:
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The sulfonamide group is often found in pharmaceuticals due to its ability to mimic biological molecules and form strong hydrogen bonds.
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The conjugated system may allow interaction with biological targets such as enzymes or receptors.
Spectroscopic Techniques
To confirm its structure, the following methods are typically employed:
Challenges
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Limited availability of experimental data specific to this compound.
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Need for detailed pharmacological evaluations to confirm bioactivity.
Future Directions
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Conducting docking studies to predict interactions with biological targets.
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Synthesizing derivatives to optimize pharmacological properties.
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Investigating environmental stability and degradation pathways.
This detailed overview provides a foundation for further exploration of (E)-N-(1-Cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide in various scientific domains.
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